molecular formula C16H23ClN2O2 B12068800 1-Piperazinehexanoic acid, 4-(3-chlorophenyl)

1-Piperazinehexanoic acid, 4-(3-chlorophenyl)

Cat. No.: B12068800
M. Wt: 310.82 g/mol
InChI Key: VOTGDYNVWCCCIG-UHFFFAOYSA-N
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Description

1-Piperazinehexanoic acid, 4-(3-chlorophenyl) is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a hexanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazinehexanoic acid, 4-(3-chlorophenyl) can be achieved through various methods. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale synthesis using readily available reactants and mild conditions. For example, the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields is a practical method for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-Piperazinehexanoic acid, 4-(3-chlorophenyl) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazines or chlorophenyl derivatives.

Scientific Research Applications

1-Piperazinehexanoic acid, 4-(3-chlorophenyl) has several scientific research applications:

Comparison with Similar Compounds

1-Piperazinehexanoic acid, 4-(3-chlorophenyl) can be compared with other piperazine derivatives such as:

The uniqueness of 1-Piperazinehexanoic acid, 4-(3-chlorophenyl) lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives.

Properties

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

6-[4-(3-chlorophenyl)piperazin-1-yl]hexanoic acid

InChI

InChI=1S/C16H23ClN2O2/c17-14-5-4-6-15(13-14)19-11-9-18(10-12-19)8-3-1-2-7-16(20)21/h4-6,13H,1-3,7-12H2,(H,20,21)

InChI Key

VOTGDYNVWCCCIG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCCC(=O)O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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